1,4-Dimethoxy-9(10H)-acridinone
Description
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in the identification and characterization of 1,4-Dimethoxy-9(10H)-acridinone. These techniques rely on the interaction of electromagnetic radiation with the molecule to reveal its structural features.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide critical data for assigning the specific positions of protons and carbon atoms within the molecule.
In one study, the ¹H NMR spectrum of a related compound, 2,4-Dimethoxy acridin-9(10H)-one, in DMSO-d6 showed a singlet at 8.5 ppm corresponding to the cyclic NH proton. The aromatic protons appeared as a multiplet between 6.8 and 7.6 ppm, while the two methoxy (B1213986) groups (OCH₃) presented as singlets at 3.9 and 4.1 ppm. ijpsr.com Theoretical predictions of chemical shifts, often calculated using methods like GIAO/DFT, can be compared with experimental data to confirm the assignments of resonance signals to the correct atoms. researchgate.net Such comparisons also help in understanding the relationships between chemical shifts and the physicochemical properties of the compound. researchgate.net
Table 1: ¹H NMR Spectral Data for a Related Acridone (B373769) Derivative ijpsr.com
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 8.5 | s | 1H | cyclic NH |
| 6.8-7.6 | m | 6H | Ar-H |
| 3.9, 4.1 | s, s | 6H | (OCH₃)₂ |
| Solvent: DMSO-d6 |
The study of various 9-acridinone derivatives by ¹H and ¹³C NMR spectroscopy in different solvents like CDCl₃, CD₃CN, and DMSO-d₆ reveals the influence of both the molecular constitution and the solvent on the chemical shifts and coupling constants. researchgate.net
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum of the related 2,4-Dimethoxy acridin-9(10H)-one displays characteristic absorption bands. ijpsr.com A band at 3333 cm⁻¹ corresponds to the N-H stretching vibration. ijpsr.com The presence of methoxy groups is confirmed by a peak at 2869 cm⁻¹ (O-CH₃ stretch). ijpsr.com The carbonyl group (C=O) exhibits a strong absorption at 1656 cm⁻¹, while aromatic C=C stretching and C-N stretching are observed at 1581 cm⁻¹ and 1267 cm⁻¹, respectively. ijpsr.com
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For instance, the mass spectrum of 9(10H)-acridinone shows a molecular ion peak corresponding to its molecular weight. nist.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of a molecule, as demonstrated in the characterization of various acridone derivatives. mdpi.com
Table 2: IR Spectral Data for a Related Acridone Derivative ijpsr.com
| Wavenumber (cm⁻¹) | Functional Group |
| 3333 | N-H |
| 2869 | O-CH₃ |
| 1656 | C=O |
| 1581 | C=C |
| 1267 | C-N |
| Sample prepared in KBr |
The crystal structures of several acridinone (B8587238) derivatives have been determined using this method. For example, the structure of 1-hydroxy-3,4-dimethoxy-10-methylacridin-9-one, isolated from the fruits of Zanthoxylum leprieurii, was confirmed by X-ray diffraction. iucr.orgresearchgate.net In this molecule, the three rings are nearly coplanar. iucr.orgresearchgate.net The study of palladacycles of 9(10H)-acridinone by X-ray crystallography revealed their absolute stereostructures, showing distinct geometric conformations. acs.org These analyses are crucial for understanding the precise spatial orientation of substituents on the acridinone core. acs.org
Quantitative Analysis and Detection Methodologies
Accurate quantification and sensitive detection of this compound are essential for various research applications. Chromatographic and fluorescence-based methods are commonly employed for these purposes.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of acridinone compounds. A rapid and accurate HPLC method with fluorescence detection was developed for the determination of 9(10H)-acridone. researchgate.nettandfonline.com This method utilized a reversed-phase C18 column with a methanol-water gradient as the mobile phase. researchgate.nettandfonline.com
In studies of acridinone derivatives, HPLC has been used to monitor metabolic transformations in cancer cells. nih.gov For instance, the conversion of compounds C-1305 and C-1311 to their glucuronide metabolites was tracked by analyzing cell extracts and culture media using HPLC. nih.gov The retention time of a compound under specific chromatographic conditions is a key identifier, and the peak area is proportional to its concentration, allowing for quantification. researchgate.nettandfonline.com
A novel fluorescence labeling reagent, N-acetylhydrazine acridone (AHAD), was synthesized for the sensitive detection of carbonyl compounds like benzaldehyde (B42025) using HPLC with fluorescence detection. nih.gov This highlights the adaptability of acridone-based reagents in analytical methods. nih.gov
The inherent fluorescence of the acridone scaffold makes it suitable for sensitive detection methods. mdpi.com Acridone derivatives often exhibit strong fluorescence, which can be influenced by their environment. mdpi.com
A method for determining 9(10H)-acridone utilizes its native fluorescence. researchgate.net The excitation and emission wavelengths for 9(10H)-acridone were found to be 395 nm and 435 nm, respectively. researchgate.nettandfonline.com This fluorescence property allows for highly sensitive detection, with a detection limit as low as 0.67 ng/mL. researchgate.net
The fluorescence of acridone derivatives can be modulated by chemical modifications, leading to the development of fluorescent probes. For example, a coumarin-acridone compound was designed as a fluorescent probe for the detection of Fe³⁺ ions. nih.gov The fluorescence intensity of such probes can change upon binding to the target analyte, providing a basis for quantification. Some acridine (B1665455) derivatives have been developed as polarity-sensitive probes, where their fluorescence emission changes with the polarity of the solvent. rsc.org This property is valuable for applications in cell imaging. mdpi.comrsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
25379-15-1 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1,4-dimethoxy-10H-acridin-9-one |
InChI |
InChI=1S/C15H13NO3/c1-18-11-7-8-12(19-2)14-13(11)15(17)9-5-3-4-6-10(9)16-14/h3-8H,1-2H3,(H,16,17) |
InChI Key |
QKVCYGPAEDHOCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 1,4-Dimethoxy-9(10H)-acridinone
The classical synthesis of the acridone (B373769) skeleton, including the 1,4-dimethoxy substituted variant, predominantly relies on a two-step sequence: an intermolecular C-N bond formation followed by an intramolecular C-C bond formation.
The Ullmann condensation is a cornerstone in the synthesis of N-arylanthranilic acids, which are the direct precursors to acridones. rsc.orgconicet.gov.ar This reaction typically involves the copper-catalyzed coupling of an o-halobenzoic acid with an appropriately substituted aniline (B41778). rsc.orgbenthamopenarchives.com In the context of this compound, the synthesis would commence with the reaction of an o-halobenzoic acid, such as 2-chlorobenzoic acid, with 3,5-dimethoxyaniline (B133145). conicet.gov.arbenthamopenarchives.com The reaction is generally carried out in the presence of a copper catalyst, which can be in the form of copper powder or various copper salts, and a base like potassium carbonate. conicet.gov.arrsc.orgijpsr.com High-boiling polar solvents such as dimethylformamide (DMF) or isoamyl alcohol are often employed, and the reaction typically requires elevated temperatures under reflux conditions for several hours. rsc.orgijpsr.com
The synthesis of the precursor 2-((3,5-dimethoxyphenyl)amino)benzoic acid is a critical step. For instance, the Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline can be performed to yield this intermediate, which is then cyclized to form the acridone ring. benthamopenarchives.comresearchgate.net
Table 1: Representative Conditions for Ullmann Condensation to form N-Aryl Anthranilic Acid Precursors
| Aryl Halide | Aniline | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| o-Chlorobenzoic acid | 2,4-Dimethoxyaniline | Copper powder | K₂CO₃ | Isoamyl alcohol | Reflux | 85 | ijpsr.com |
| 2-Chlorobenzoic acid | 3,5-Dimethoxyaniline | CuI / Cu powder | K₂CO₃ | DMF | 136 | - | researchgate.net |
| 2-Bromobenzoic acid | Various anilines | Copper | K₂CO₃ | EtOH | Reflux | - | rsc.org |
This table presents generalized conditions for the synthesis of acridone precursors.
The second crucial step in the classical synthesis is the intramolecular cyclization of the N-phenylanthranilic acid intermediate. This transformation is an electrophilic acyl substitution reaction, typically promoted by strong acids. rsc.orgconicet.gov.ar The most commonly used reagents for this cyclization are polyphosphoric acid (PPA) and concentrated sulfuric acid (H₂SO₄). rsc.orgcore.ac.uk The N-phenylanthranilic acid is heated in the presence of the acid, which facilitates the ring closure to form the tricyclic acridone system. For example, heating 2-((3,5-dimethoxyphenyl)amino)benzoic acid in PPA at 100°C leads to the formation of this compound. rsc.org The choice of the cyclizing agent can influence the reaction conditions and yield. Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has also been reported as a milder alternative for this cyclization. rsc.org
The regiochemistry of the cyclization is directed by the substitution pattern on the aniline ring. For 2-((3,5-dimethoxyphenyl)amino)benzoic acid, the cyclization occurs at the ortho position to one of the methoxy (B1213986) groups, leading to the desired 1,4-dimethoxy substitution pattern on the acridone core.
While the Ullmann condensation followed by acid-catalyzed cyclization is the most prevalent classical route, other methods have been explored. Photochemical and pyrolytic methods have been used for the synthesis of the acridone core, although they are less common for specifically substituted derivatives like this compound. thieme-connect.de For instance, the photolysis of 3-aryl-2,1-benzisoxazoles can yield acridones. thieme-connect.de Another intriguing approach involves the reaction of isatoic anhydrides with cyclohexane-1,3-diones to form tetrahydroacridinediones, which can then be aromatized. However, these routes are generally less direct and may not be as efficient for preparing specifically this compound compared to the Ullmann-based pathway.
Advanced Synthetic Strategies for this compound and Analogues
To overcome the often harsh conditions and long reaction times associated with classical methods, modern synthetic strategies have been developed. These include palladium-catalyzed C-H activation and microwave-assisted synthesis, which offer greater efficiency and functional group tolerance.
Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of arenes, including the acridone scaffold. snnu.edu.cnnih.govrsc.org This strategy allows for the introduction of various substituents, such as aryl groups, directly onto the acridone core without the need for pre-functionalization. The site-selectivity of the C-H activation is often controlled by a directing group. nih.gov For the acridinone (B8587238) system, both the N-H and the carbonyl group can act as directing groups.
Recent studies have demonstrated the palladium-mediated site-selective C–H bond activation and arylation of the 9(10H)-acridinone backbone to furnish 4- and 1-arylated products. acs.org These reactions can be performed either stoichiometrically, using a pre-formed palladacycle, or catalytically. The catalytic reactions typically employ a palladium salt, such as Pd(OAc)₂, and a coupling partner, like an aryl iodide or a potassium aryltrifluoroborate. While specific examples for this compound are not extensively detailed in the literature, the developed methodologies for the parent acridinone are applicable to its substituted analogues. This approach offers a direct route to novel derivatives of this compound that would be difficult to access through classical methods.
Microwave irradiation has been increasingly utilized in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. scielo.brjocpr.com This technology has been successfully applied to both key steps in acridone synthesis: the Ullmann condensation and the subsequent cyclization. scielo.brmdpi.comresearchgate.netresearchgate.net
Microwave-assisted Ullmann condensations can significantly reduce reaction times from hours to minutes. scielo.brresearchgate.net Similarly, the intramolecular cyclization of N-phenylanthranilic acids can be efficiently promoted by microwave heating in the presence of various catalysts, including Lewis acids like zinc chloride or protic acids like p-toluenesulfonic acid (PTSA). jocpr.com A particularly efficient method for the cyclization of N-phenylanthranilic acid derivatives involves using boron trifluoride etherate (BF₃·Et₂O) under solvent-free microwave irradiation, which can provide acridones in excellent yields in as little as one minute. rsc.orgnih.govrsc.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Acridone Synthesis
| Reaction Step | Method | Catalyst/Reagent | Time | Yield (%) | Reference |
| Cyclization | Conventional | PPA | 4 h | 60 | ijpsr.com |
| Cyclization | Microwave | ZnCl₂ | 2-4 min | 82-90 | jocpr.com |
| Cyclization | Microwave | BF₃·Et₂O | 1 min | 98 | nih.gov |
| Ullmann Condensation | Conventional | Copper | 8 h | 85 | ijpsr.com |
| Ullmann Condensation | Microwave | CuSO₄ | 90 s | 98 | researchgate.net |
This table illustrates the general improvements offered by microwave-assisted synthesis for key reactions in acridone formation.
Sustainable and Biotechnological Synthesis Approaches
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of acridone derivatives, aiming to reduce the environmental impact of chemical processes. These approaches focus on the use of less hazardous reagents, alternative energy sources, and environmentally benign solvents.
Microwave-assisted synthesis has emerged as a powerful tool in this regard. For instance, a highly efficient method for the synthesis of 9-acridone derivatives involves the cyclic condensation of aromatic amines with o-chlorobenzoic acid using Lewis acid catalysts in a microwave reactor. jocpr.com This method significantly reduces reaction times and often leads to cleaner reactions with higher yields compared to conventional heating methods. jocpr.com Another green approach utilizes a Co/C catalyst derived from rice husks for the one-pot, multi-component synthesis of acridine (B1665455) derivatives in water, supported by microwave irradiation. This method boasts a short reaction time and the use of an eco-friendly solvent. rsc.org
While traditional acridone synthesis often relies on catalysts like concentrated sulfuric acid or polyphosphoric acid, greener alternatives are being explored. jocpr.com The use of water as a solvent in organocatalytic systems, such as a heteroditopic macrocycle acting as a nanoreactor for the synthesis of pyrroloacridinones, represents a significant advancement in sustainable chemistry. beilstein-journals.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly specific and environmentally friendly alternative to traditional chemical synthesis. acs.org Enzymes can operate under mild conditions and often obviate the need for protecting groups, thereby simplifying synthetic routes and reducing waste. acs.org While the direct biocatalytic synthesis of this compound has not been extensively reported, the application of enzymes in the synthesis of complex molecules is a rapidly growing field. nih.govnih.gov The use of biocatalysts, such as pen-acylase in the synthesis of semi-synthetic antibiotics, showcases the potential of this technology to revolutionize the production of pharmaceutically important compounds. acs.org Future research may focus on identifying or engineering enzymes capable of catalyzing the key steps in acridinone synthesis, paving the way for more sustainable production routes.
Derivatization and Analogue Synthesis for Structure-Activity Exploration
The this compound scaffold serves as a versatile template for the synthesis of a wide array of derivatives. By systematically modifying its structure, researchers can probe the influence of different functional groups on its chemical and biological properties.
N-alkylation at the 10-position of the acridinone ring is a common and straightforward modification. This reaction is typically achieved by treating the parent acridinone with an alkyl halide in the presence of a base. The choice of solvent and base can significantly influence the reaction efficiency. Common solvent systems include dimethylformamide (DMF), acetone, and acetonitrile. sciencemadness.org The use of ionic liquids as reaction media has also been explored and, in some cases, has led to improved yields. researchgate.net For instance, the N-alkylation of acridone with propargyl bromide using potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) at room temperature yields the corresponding 10-(prop-2-yn-1-yl)acridin-9-one derivative, a key intermediate for further functionalization. rsc.org
The introduction of substituents onto the aromatic rings of the acridinone core allows for a fine-tuning of its electronic and steric properties. Palladium-catalyzed cross-coupling reactions have proven to be a powerful tool for the site-selective arylation of the acridinone nucleus.
The synthesis of analogues with varying hydroxylation and methoxylation patterns is of significant interest for structure-activity relationship studies. The selective demethylation of methoxy groups to yield hydroxyl functionalities is a key transformation. This can be achieved using reagents like boron tribromide or hydrobromic acid.
Conversely, the introduction of additional methoxy groups can be accomplished through various synthetic routes, often starting from appropriately substituted anthranilic acids and anilines. The Ullmann condensation reaction, followed by cyclization, is a classical and widely used method for constructing the acridone core with desired substitution patterns. rsc.org
To explore new chemical space and potentially discover compounds with novel or enhanced biological activities, the this compound core has been conjugated with other heterocyclic systems. This strategy aims to combine the pharmacophoric features of different molecular entities into a single hybrid molecule.
The synthesis of acridinone-triazine conjugates has been reported, showcasing the versatility of the acridinone scaffold. In one approach, 1-hydroxy-3-methoxy-10-methylacridone, a compound structurally related to the title compound, was reacted with 1,2,4-triazine (B1199460) derivatives in the presence of methanesulfonic acid in acetic acid. mdpi.com This reaction afforded a series of acridone-triazine conjugates in good yields. mdpi.com The specific reaction conditions and the resulting compounds are detailed in the table below.
Table 1: Synthesis of Acridinone-Triazine Conjugates
| Acridone Reactant | Triazine Reactant | Reaction Conditions | Product | Yield | Reference |
| 1-hydroxy-3-methoxy-10-methylacridone | Substituted 1,2,4-triazines | Acetic acid, methanesulfonic acid | Acridone-triazine conjugates | Good | mdpi.com |
The "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has been widely employed for the synthesis of acridinone-triazole hybrids. rsc.orgmdpi.com This reaction is highly efficient and regioselective, providing 1,4-disubstituted 1,2,3-triazoles. mdpi.com
The general synthetic route involves the initial N-alkylation of the acridone with propargyl bromide to introduce a terminal alkyne functionality. rsc.org This alkyne-modified acridone is then reacted with a variety of organic azides in the presence of a copper(I) catalyst to furnish the desired acridinone-triazole hybrids. rsc.org Both conventional heating and microwave irradiation have been successfully used for this cycloaddition reaction, with the latter often resulting in significantly reduced reaction times and improved yields. ias.ac.inresearchgate.net
For example, novel acridone-1,2,3-triazole derivatives were synthesized by reacting 10-(prop-2-yn-1-yl)acridone with various azides using copper sulfate (B86663) and sodium ascorbate (B8700270) in DMF. ias.ac.in The use of microwave irradiation at 200 W dramatically shortened the reaction time. ias.ac.in Another study reported the synthesis of acridone-1,2,4-oxadiazole-1,2,3-triazole hybrids, where the triazole ring was formed via a similar CuAAC reaction. rsc.orguts.edu.au
Table 2: Synthesis of Acridinone-Triazole Hybrids via Click Chemistry
| Acridone Precursor | Azide Reactant | Catalyst System | Solvent | Method | Product | Reference |
| 10-(prop-2-yn-1-yl)acridone | 2-azido-N-phenylacetamide | Copper sulfate, sodium ascorbate | DMF | Conventional (10h, RT) / Microwave (200W) | 2-(4-((9-oxoacridin-10(9H)-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide | ias.ac.in |
| 10-(prop-2-yn-1-yl)acridin-9-one derivatives | Substituted azides | CuI | DMSO | Conventional | Acridone-1,2,3-triazole hybrids | rsc.org |
Formation of Acridinone Conjugates and Hybrid Molecules
Derivation of Acrimarin Analogues
Acrimarins are a class of natural products characterized by a hybrid structure formed from an acridone core and a coumarin (B35378) moiety. The synthesis of acrimarin analogues often involves the condensation of a substituted 9(10H)-acridinone with a suitable coumarin precursor. While direct synthesis from this compound is a specific pathway, the general strategy for forming the acrimarin scaffold provides insight into how its analogues can be derived.
A key method for the formation of acrimarins is the condensation of a hydroxy-substituted acridone with a prenylated coumarin derivative, such as E-suberenol. For instance, the synthesis of novel acrimarins has been achieved through the condensation of various acridones, like 1,3,5-trihydroxy-9(10H)-acridinone and its methylated analogues, with E-suberenol. researchgate.net This reaction typically proceeds via a nucleophilic attack from a hydroxyl group on the acridone to the coumarin.
Furthermore, the synthesis of the previously reported Acrimarin G is accomplished by the condensation of the 1,3,5-trihydroxy-10-methyl analogue of acridone with a coumarin precursor. researchgate.net This highlights that the substitution pattern on the acridone ring is a determining factor for the final acrimarin analogue produced. Therefore, the derivation of specific acrimarin analogues from this compound would likely require initial demethylation to expose a free hydroxyl group, which can then react with a suitable coumarin building block.
Table 1: Key Reactants in the Synthesis of Acrimarin Analogues
| Compound Name | Role in Synthesis |
|---|---|
| 1,3,5-Trihydroxy-9(10H)-acridinone | Acridone Precursor |
| E-Suberenol | Coumarin Precursor |
Development of Thioacridinone Derivatives
The conversion of an acridone to a thioacridinone involves the thionation of the carbonyl group at the C-9 position. This transformation is a common strategy in medicinal chemistry to modulate the biological activity of the parent compound. The primary method for synthesizing thioacridinone derivatives from their acridone counterparts is through the use of thionating agents.
One of the most effective and widely used thionating agents for this purpose is Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide. orientjchem.orgorientjchem.orgthieme-connect.de The reaction typically involves heating the acridone with Lawesson's reagent in an appropriate solvent, such as toluene (B28343) or benzene, under reflux conditions. orientjchem.orgorientjchem.orgthieme-connect.de This process efficiently replaces the oxygen atom of the carbonyl group with a sulfur atom to yield the corresponding 9(10H)-thioacridone.
Another classical reagent that can be employed for this conversion is phosphorus pentasulfide (P₄S₁₀). ethernet.edu.ete-bookshelf.de Similar to Lawesson's reagent, P₄S₁₀ facilitates the thionation of the acridone carbonyl. The choice of reagent and reaction conditions can be influenced by the specific substituents on the acridone ring and the desired yield. For this compound, treatment with Lawesson's reagent in refluxing toluene is an established method to produce 1,4-dimethoxy-9(10H)-thioacridone. orientjchem.orgorientjchem.org
Table 2: Reagents and Products in Thioacridinone Synthesis
| Compound Name | Role/Identity |
|---|---|
| This compound | Starting Material |
| Lawesson's Reagent | Thionating Agent |
| Phosphorus Pentasulfide (P₄S₁₀) | Thionating Agent |
| 1,4-Dimethoxy-9(10H)-thioacridone | Product |
| Toluene | Solvent |
Spectroscopic and Structural Elucidation Research Methods
Application of Advanced Analytical Techniques in Mechanistic Research
Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS) is a high-resolution analytical technique that has been instrumental in elucidating the mechanisms of action of various compounds, including acridinone (B8587238) derivatives. nih.govplos.org This metabolomics approach allows for a comprehensive analysis of the changes in the cellular metabolome in response to treatment with a specific compound. nih.govplos.orgresearchgate.net
In studies investigating the antitumor effects of acridone (B373769) derivatives, UPLC/Q-TOF MS has been used to profile the metabolic fingerprints of cancer cells. nih.govplos.orgresearchgate.net By comparing the metabolic profiles of treated cells with control cells, researchers can identify key metabolic pathways that are perturbed by the compound. nih.govplos.org For instance, a study on an acridone derivative named 8a in CCRF-CEM leukemia cells identified 23 distinct metabolites involved in five metabolic pathways that were significantly altered upon treatment. plos.org This provides valuable insights into the compound's mechanism of action, which in the case of 8a, was found to involve the induction of oxidative stress-mediated apoptosis. nih.gov
The high sensitivity and mass accuracy of UPLC/Q-TOF MS enable the identification and quantification of a wide range of metabolites, from amino acids and lipids to nucleotides. nih.govfrontiersin.org The data obtained from these metabolomic studies can help in the identification of potential biomarkers for drug efficacy and can guide the development of more potent and selective anticancer agents. nih.govplos.orgresearchgate.net
| Acridone Derivative | Cell Line | Key Metabolic Pathways Affected |
| 8a | CCRF-CEM | Glycolysis, Mitochondrial Oxidative Phosphorylation, DNA damage, Oxidative stress. nih.govplos.orgrsc.org |
Biological and Pharmacological Research Endeavors
Investigation of Antiproliferative and Cytotoxic Activities
The anticancer potential of the acridinone (B8587238) scaffold is well-documented, with numerous derivatives synthesized and evaluated for their ability to inhibit tumor cell growth. rsc.orgmostwiedzy.pl Research indicates that the core acridone (B373769) structure is crucial for cytotoxicity, with various substitutions significantly influencing the potency and selectivity of the compounds. nih.gov
The antiproliferative activity of acridinone derivatives has been evaluated against a wide array of human cancer cell lines. Much of the research has utilized derivatives of the 1,4-dimethoxy-9(10H)-acridinone scaffold, particularly those with substitutions at the N-10 position, to enhance activity and solubility.
For example, a series of 10-benzyl-9(10H)-acridinones demonstrated significant cytotoxic effects. One of the most active compounds in this series, 10-(3,5-dimethoxy)benzyl-9(10H)-acridinone, showed potent antiproliferative activity against several human leukemic cell lines. nih.gov Further modifications, such as the addition of terminal amino substituents at the C2 position, have been explored to improve cytotoxicity against both leukemia and solid tumor cell lines, including lung (A549), liver (HepG2), and breast (MCF7) cancer cells. lookchem.com
Another derivative, 2-aminoacetamido-10-(3,5-dimethoxy)-benzyl-9(10H)-acridinone hydrochloride (referred to as 8a in some studies), also exhibited potent antitumor activity, particularly against CCRF-CEM leukemia cells. researchgate.netsemanticscholar.orgplos.org The data from these studies highlight the importance of specific structural modifications to the acridinone core in achieving high cytotoxic potency.
| Compound/Derivative | Cell Line | Activity | IC50 Value | Reference |
| 10-(3,5-dimethoxy)benzyl-9(10H)-acridinone (3b) | CCRF-CEM (Leukemia) | Antiproliferative | ~0.7 µM | nih.gov |
| 10-(3,5-dimethoxy)benzyl-9(10H)-acridinone (3b) | K562 (Leukemia) | Antiproliferative | Data not specified | nih.gov |
| 10-(3,5-dimethoxy)benzyl-9(10H)-acridinone (3b) | HL60 (Leukemia) | Antiproliferative | Data not specified | nih.gov |
| 2-amino-10-(3,5-dimethoxy)benzyl-9(10H)-acridinone derivatives (6d, 8a) | CCRF-CEM (Leukemia) | Cytotoxicity | Low micromolar range | lookchem.com |
| 2-amino-10-(3,5-dimethoxy)benzyl-9(10H)-acridinone derivatives (6d, 8a) | A549 (Lung), HepG2 (Liver), MCF7 (Breast) | Cytotoxicity | Active | lookchem.com |
| Acridone derivative (12) | WRL-68 (Liver) | Cytotoxicity | 86 µM | rsc.org |
| 2-aminoacetamido-10-(3,5-dimethoxy)-benzyl-9(10H)-acridinone HCl (8a) | CCRF-CEM (Leukemia) | Antiproliferative | ~0.5 µM | researchgate.net |
The antitumor effects of acridinone-based compounds are attributed to several interconnected mechanisms at the cellular and molecular level. These primarily involve direct interaction with DNA and the inhibition of key enzymes involved in cell proliferation and survival.
A primary mechanism of action for the acridinone class of compounds is their ability to intercalate into DNA. rsc.orgif-pan.krakow.pl The planar aromatic structure of the acridinone ring system allows it to insert between the base pairs of the DNA double helix. rsc.orgnih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.
Studies on derivatives of this compound have confirmed their strong binding affinity for DNA. lookchem.comnih.gov For instance, certain 2-amino-10-(3,5-dimethoxy)benzyl-9(10H)-acridinone derivatives were shown to bind strongly to calf thymus DNA (ctDNA), as demonstrated by UV absorption and fluorescence quenching assays. lookchem.com This DNA-binding capability is considered a critical factor in their cytotoxic activity. lookchem.comijpsr.com Research on 2,4-dimethoxy acridone derivatives further supports that substitutions on the acridone core can enhance DNA binding ability. ijpsr.com
Beyond simple intercalation, acridinone derivatives are known to inhibit the function of crucial nuclear enzymes like topoisomerases and telomerase. rsc.orgif-pan.krakow.plmostwiedzy.pl Topoisomerases are vital for managing DNA topology during replication, and their inhibition leads to DNA damage and cell death. rsc.orglookchem.com
Several acridinone derivatives have been identified as potent inhibitors of topoisomerase I and/or topoisomerase II. rsc.orgontosight.aimdpi.com For example, 10-(2-(Dimethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone (DACA) is a notable dual inhibitor of both topoisomerase I and II. mostwiedzy.plontosight.ai While some potent DNA-binding derivatives of this compound showed only limited inhibitory activity against topoisomerase I, suggesting that direct enzyme inhibition is not the sole mechanism for all analogues. lookchem.com
Telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells, is another key target. rsc.orgif-pan.krakow.pl Acridone derivatives have been designed and synthesized to act as telomerase inhibitors, often by stabilizing G-quadruplex DNA structures in telomeres. mdpi.combiopolymers.org.ua
A significant outcome of the molecular interactions of acridinone derivatives is the induction of apoptosis, or programmed cell death. nih.gov The antitumor effect of 10-(3,5-dimethoxy)benzyl-9(10H)-acridinone, for example, is believed to be mediated by the induction of apoptosis, a finding confirmed by flow cytometry analysis. nih.gov
The apoptotic process is executed by a family of proteases called caspases. Research has shown that acridinone compounds can trigger the caspase cascade. The intrinsic pathway of apoptosis involves the activation of initiator caspase-9, which in turn activates the executioner caspase-3. researchgate.netajol.info Studies on a furanoacridone derivative revealed a modest activation of caspase-3 and -9, indicating the involvement of the intrinsic apoptotic pathway. researchgate.net Similarly, another acridone derivative was shown to activate both caspase-9 and caspase-3 to induce cell death. researchgate.net The extrinsic pathway, initiated by external signals, activates caspase-8. researchgate.net Both pathways converge on the activation of effector caspases like caspase-3. researchgate.net
Mitochondria play a central role in the intrinsic apoptotic pathway. Damage to mitochondria can lead to the release of pro-apoptotic factors and an increase in reactive oxygen species (ROS), ultimately triggering cell death. nih.govmdpi.com
Research on the acridone derivative 2-aminoacetamido-10-(3,5-dimethoxy)-benzyl-9(10H)-acridinone hydrochloride (8a) has provided detailed insights into these mitochondrial effects. semanticscholar.orgplos.org Treatment of CCRF-CEM leukemia cells with this compound led to a notable increase in ROS levels and the lipid peroxidation product malondialdehyde (MDA). plos.org This induction of oxidative stress was accompanied by a decrease in the mitochondrial transmembrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspase-3. semanticscholar.orgplos.org These findings strongly suggest that this derivative induces apoptosis through a mechanism mediated by oxidative stress and mitochondrial dysfunction. plos.org The generation of ROS can create a vicious cycle, as damaged mitochondria produce more ROS, amplifying the apoptotic signal. nih.gov
Mechanistic Elucidation of Antiproliferative Action
Regulation of Specific Cellular Signaling Pathways (e.g., c-MYC, FoxP3)
Research into the effects of acridone derivatives on specific cellular signaling pathways has revealed their potential to modulate key regulators of cell proliferation and immune responses, such as the c-MYC oncogene and the transcription factor FoxP3.
Recent studies have highlighted the role of acridone derivatives in targeting the G-quadruplex (G4) structure in the promoter region of the c-MYC gene. nih.gov The stabilization of this four-stranded DNA structure can impede the binding of RNA polymerase, leading to a downregulation of c-MYC gene expression. nih.gov A 2023 study detailed the design and synthesis of 29 acridone derivatives, with some compounds showing a significant increase in reactive oxygen species (ROS) levels and potent anti-tumor activity in triple-negative breast cancer cell lines, which often overexpress c-MYC. nih.gov While this study did not specifically report on this compound, it underscores the potential of the acridone scaffold to modulate this critical oncogenic pathway. nih.gov Another study also reported that certain acridone derivatives could downregulate the level of c-MYC. dntb.gov.ua
The transcription factor FoxP3 is a crucial regulator of regulatory T cells (Tregs), which play a key role in immune homeostasis. nih.gov The modulation of FoxP3 is therefore a significant area of interest for immunotherapy. A high-throughput screening of a drug repurposing library identified quinacrine (B1676205), an acridine (B1665455) derivative, as a downregulator of FoxP3. nih.gov Subsequent investigation of a subset of 9-amino-acridines revealed that these compounds could selectively abrogate Treg suppressive functions by interfering with the DNA-binding activity of FoxP3. nih.gov However, it is important to note that not all derivatives were active; for instance, the acridinone MP8 (2-hydroxy-1,3-dimethoxy-10-methyl-9,10-dihydroacridin-9-one) did not significantly affect FoxP3 regulation, with an IC50 value greater than 100 μM. nih.gov Specific studies on the direct effect of this compound on FoxP3 regulation are not yet available.
Exploration of Antimicrobial and Antiparasitic Efficacy
The acridone scaffold has been a fruitful source for the discovery of agents with activity against a wide range of pathogens, including bacteria, fungi, viruses, and parasites. rsc.orgontosight.aijocpr.com
Acridone derivatives have been reported to possess both antibacterial and antifungal properties. rsc.orgontosight.aijocpr.com A 2017 review highlighted several newly discovered acridone alkaloids that were tested against a panel of bacteria. rsc.org For instance, certain compounds exhibited activity against Pseudomonas aeruginosa, Micrococcus luteus, Staphylococcus aureus, and Bacillus subtilis with Minimum Inhibitory Concentration (MIC) values ranging from 125 to 500 μg/mL. rsc.org Another study synthesized acridone derivatives that showed moderate antifungal activity. clockss.org
However, specific data on the antibacterial and antifungal activity of this compound, including MIC values against specific strains, is not extensively documented in the available literature. A 2025 study on a different acridone derivative, Compound 3, showed its efficacy against various microbes. dovepress.com
| Compound/Extract | Microorganism | Activity (MIC in μg/mL) | Reference |
|---|---|---|---|
| Acridone Alkaloid (12) | Pseudomonas aeruginosa (MTCC 741) | 500 | rsc.org |
| Acridone Alkaloid (14) | Pseudomonas aeruginosa (MTCC 741) | 125 | rsc.org |
| Acridone Alkaloid (14) | Micrococcus luteus (MTCC 2470) | 125 | rsc.org |
| Compound 3 | Pseudomonas aeruginosa | 100 | dovepress.com |
| Compound 3 | Escherichia coli | >100 | dovepress.com |
| Compound 3 | Staphylococcus aureus | 200 | dovepress.com |
| Compound 3 | Candida albicans | 250 | dovepress.com |
The antiviral potential of acridone derivatives has been recognized for some time, with research indicating a broad spectrum of activity against both DNA and RNA viruses. researchgate.netconicet.gov.ar These viruses include herpes simplex virus, cytomegalovirus, hepatitis C virus, and dengue virus. researchgate.netconicet.gov.ar The mechanism of antiviral action is thought to be centered on the inhibition of nucleic acid synthesis, potentially through the intercalation of the acridone molecule into the viral genome or by inhibiting viral enzymes. researchgate.netconicet.gov.ar
The investigation of acridone derivatives as antiparasitic agents has yielded significant findings, particularly in the context of trypanosomiasis and malaria.
A key study from 1992 focused on the synthesis and trypanocidal activity of this compound derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov The research correlated the substitution patterns on the acridinone nucleus with DNA binding affinity and trypanocidal activity, suggesting that the antiparasitic effect is linked to the ability of these compounds to intercalate into the parasite's DNA. nih.gov
While specific antimalarial data for this compound is scarce, the broader class of acridinone derivatives has shown promise. A 2011 study evaluated new acridinone derivatives for their activity against Plasmodium falciparum. nih.gov One of the tested compounds, 1-fluoro-10-(3-methyl-2-butenyl)-9(10H)-acridinone (IIa), exhibited submicromolar efficacy with an IC50 of less than 0.2 μg/mL and a high selectivity index of over 100. nih.gov The study also investigated the inhibition of β-hematin formation as a potential mechanism of action, although the exact antimalarial mechanism of these acridinones remains to be fully elucidated. nih.gov
| Compound | Parasite | Activity | Mechanism of Action | Reference |
|---|---|---|---|---|
| This compound derivatives | Trypanosoma cruzi | Active | DNA intercalation | nih.gov |
| 1-Fluoro-10-(3-methyl-2-butenyl)-9(10H)-acridinone (IIa) | Plasmodium falciparum | IC50 < 0.2 μg/mL | Unclear, potential inhibition of β-hematin formation | nih.gov |
Other Biological Activity Research Streams
Acridone and its analogues have been reported to possess anti-inflammatory properties. jocpr.com The planar nature of the acridone ring system is thought to contribute to this activity, likely through interactions with various enzymes and signaling pathways involved in the inflammatory response.
While the general anti-inflammatory potential of the acridone class is acknowledged, detailed mechanistic studies on this compound are limited in the publicly available literature. Research on other heterocyclic compounds has shown that anti-inflammatory effects can be mediated through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, the reduction of nitric oxide (NO) production, and the modulation of macrophage polarization towards an anti-inflammatory M2 phenotype. conicet.gov.ar A study on a different class of compounds, 1,4-dihydropyridine (B1200194) derivatives, demonstrated that the lead compound could inhibit NO and pro-inflammatory cytokines while increasing the production of the anti-inflammatory cytokine IL-10. conicet.gov.ar Future research is needed to determine if this compound exerts its potential anti-inflammatory effects through similar mechanisms.
Acetylcholinesterase Inhibition Studies
Direct studies evaluating the acetylcholinesterase (AChE) inhibitory activity of this compound are not found in the available literature. However, research into other acridone derivatives suggests that the acridone scaffold is a promising structure for the development of AChE inhibitors, a key strategy in managing neurodegenerative diseases like Alzheimer's. tmu.edu.twrsc.org
For instance, studies on alkaloids isolated from the stem of Glycosmis parviflora identified several effective acridone-based AChE inhibitors. tmu.edu.tw Notably, 1,3-dimethoxy-2-hydroxy-10-methyl-9(10H)-acridinone was recognized as an effective inhibitor with an IC₅₀ value of 41.53 μM. tmu.edu.twresearchgate.net This compound, along with others from the study, was reported for the first time to modulate acetylcholinesterase activity. tmu.edu.twresearchgate.net Another investigation into synthetic dimethoxyacridones found that a 2,3-dimethoxy-10-methyl-10,8a-dihydroacridin-9(8aH)-one derivative also exhibited potent anti-acetylcholinesterase activity, with an IC₅₀ of 9.25 μM, comparable to the reference drug rivastigmine. core.ac.uk
These findings highlight the potential of the dimethoxyacridone structure in AChE inhibition, though specific data for the 1,4-dimethoxy isomer remains to be elucidated.
Studies as Potential Antipsoriatic Agents
Investigations specifically exploring the efficacy of this compound as an antipsoriatic agent are absent from the available scientific literature. Research in this area has primarily focused on hydroxy-substituted acridones as potential inhibitors of keratinocyte hyperproliferation, a hallmark of psoriasis. nih.govresearchgate.net
In a study of N-unsubstituted hydroxy-10H-acridin-9-ones, the position of the hydroxyl groups was found to be critical for activity. nih.gov The research identified a 1,3-dihydroxy-substituted acridone as the most potent compound in the series, with an IC₅₀ value for inhibiting keratinocyte growth that was comparable to the established antipsoriatic drug, anthralin. nih.govjocpr.com In contrast, the 1,8-dihydroxy-10H-acridin-9-one analogue was only marginally active. nih.gov These structure-activity relationship studies underscore the importance of the substitution pattern on the acridone scaffold for antiproliferative activity, but data on methoxy-substituted variants like this compound is not provided.
Antioxidant Activity Research
Specific studies on the antioxidant activity of this compound are not detailed in the reviewed literature. However, antioxidant properties have been reported for other closely related acridone compounds. For example, 1,4-Dihydroxy-9(10H)-acridinone , the dihydroxy analogue of the target compound, is noted to act as a scavenger of free radicals, protecting cells from oxidative stress. ontosight.ai
Furthermore, the antioxidant potential of other dimethoxy isomers has been evaluated. A synthetic 2,3-dimethoxy-10-methyl-10,8a-dihydroacridin-9(8aH)-one was found to have more pronounced antioxidative activity than its precursor in tests on the peroxidation of linoleic acid emulsion. core.ac.uk The antioxidant activities of 1-Hydroxy-3,4-dimethoxy-10-methylacridin-9-one , isolated from Zanthoxylum leprieurii, have also been studied. iucr.org While this suggests that methoxy-substituted acridones can possess antioxidant capabilities, direct experimental data for this compound is needed for confirmation.
Structure Activity Relationship Sar and Computational Modeling
Elucidation of Structural Determinants for Biological Activity
The biological efficacy of 1,4-Dimethoxy-9(10H)-acridinone derivatives is influenced by several key structural features, including the position and nature of substituents on the acridone (B373769) core, the planarity of the heterocyclic system, and specific substitutions on the nucleus. These factors collectively govern the molecule's ability to interact with biological targets, such as DNA, and elicit a pharmacological response.
The placement and chemical properties of substituent groups on the acridone ring system are critical determinants of biological activity. For instance, in a series of hydroxy- and methoxy-substituted 9(10H)-acridinone derivatives, including those with substitutions at the 1 and 4 positions, a clear correlation between the substitution pattern and trypanocidal activity against Trypanosoma cruzi has been established. nih.gov
Specifically, the presence of methoxy (B1213986) groups at the C1 and C4 positions, as seen in this compound, is a key feature influencing its biological profile. The electronic and steric properties of these methoxy groups can affect the molecule's ability to bind to its biological targets. Studies on related acridone derivatives have shown that modifications at various positions on the acridone core can significantly alter the compound's DNA binding affinity and energetics. nih.gov For example, substitution at the C5 position of an acridine (B1665455) carboxamide derivative was found to enhance DNA binding affinity. nih.gov While this is a different position, it highlights the sensitivity of the acridone scaffold to positional substitution.
The nature of the substituent is equally important. Methoxy groups, being electron-donating, can influence the electron density of the aromatic system, which may play a role in the non-covalent interactions with biological macromolecules.
| Compound | Substituents | Observed Biological Activity |
|---|---|---|
| This compound | 1-OCH₃, 4-OCH₃ | Trypanocidal activity, DNA intercalation |
| 1-Hydroxy-9(10H)-acridinone | 1-OH | Trypanocidal activity, DNA intercalation |
| 4-Hydroxy-9(10H)-acridinone | 4-OH | Trypanocidal activity, DNA intercalation |
The acridone nucleus is a planar, tricyclic aromatic system. nih.gov This planarity is a fundamental requirement for its primary mechanism of biological action, which often involves intercalation into DNA. researchgate.net The flat structure of the acridone molecule allows it to slip between the base pairs of the DNA double helix, leading to a disruption of DNA replication and transcription, and ultimately, to cell death in pathogenic organisms or cancer cells. nih.gov
The interaction of this compound derivatives with DNA has been demonstrated, and this interaction is presumed to be intercalative in nature, a characteristic shared by many acridine and acridone compounds. nih.gov Any structural modification that disrupts the planarity of the acridone core would likely lead to a significant decrease or complete loss of this intercalating ability and, consequently, its biological activity. The methoxy groups at positions 1 and 4 are not expected to significantly distort the planar ring system, thus preserving this crucial structural feature.
A direct correlation between substitutions on the acridone nucleus and biological outcomes, specifically trypanocidal activity, has been reported for this compound and related compounds. nih.gov The study by Berny et al. (1992) explicitly links nucleus substitutions with both DNA binding and trypanocidal effects. nih.gov
The presence and positioning of the methoxy groups in this compound are therefore not just incidental but are key to its biological profile. These substitutions can influence the electronic distribution and steric factors of the molecule, which in turn affect the strength and nature of its interaction with DNA. This modulation of DNA binding affinity is a critical factor in determining the potency of the compound as a trypanocidal agent. While the precise quantitative relationship for this specific compound is part of ongoing research, the general principle that nucleus substitutions drive biological activity is well-established for the acridone class. nih.gov
Computational Chemistry and In Silico Approaches
Computational methods provide powerful tools for understanding the interactions of small molecules with their biological targets at an atomic level. For this compound, molecular docking simulations and Quantitative Structure-Activity Relationship (QSAR) analyses can offer predictive insights into its mechanism of action and guide the design of new, more effective derivatives.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or a nucleic acid. jscimedcentral.com For this compound, a primary biological target is DNA. Docking simulations can be employed to model the intercalation of the acridone core between DNA base pairs.
These simulations can provide valuable information on:
Binding Affinity: Predicting the strength of the interaction between the acridone derivative and DNA.
Binding Mode: Visualizing the precise orientation of the molecule within the DNA minor or major groove and the specific interactions with surrounding base pairs.
Role of Substituents: Elucidating how the 1- and 4-methoxy groups contribute to the binding through specific interactions, such as hydrogen bonds or van der Waals forces.
Studies on related acridine derivatives have successfully used molecular docking to investigate their interactions with DNA and topoisomerase enzymes, which are often involved in the mechanism of action of DNA intercalators. nih.govmdpi.com For instance, docking studies of 3,9-disubstituted acridines have suggested different interaction modes with topoisomerase I versus topoisomerase IIα. nih.gov Such studies for this compound could predict its potential to inhibit these crucial enzymes, providing a more detailed understanding of its cytotoxic mechanism.
| Parameter | Description | Predicted Outcome for this compound |
|---|---|---|
| Binding Energy (kcal/mol) | Strength of the ligand-target interaction. More negative values indicate stronger binding. | Predicted to have favorable binding energy for DNA intercalation. |
| Interacting Residues/Bases | Specific amino acids or DNA bases involved in the interaction. | Expected to form π-π stacking interactions with DNA bases. Methoxy groups may form hydrogen bonds. |
| Inhibition Constant (Ki) | A measure of the potency of an inhibitor. | Can be estimated from binding energy to predict inhibitory potential against targets like topoisomerases. |
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel compounds before they are synthesized.
For a series of this compound derivatives with varying substitutions at other positions, a QSAR study could be developed to predict their trypanocidal activity. The molecular descriptors that might be important in such a model include:
Topological descriptors: Describing the shape, size, and branching of the molecule.
Electronic descriptors: Quantifying the distribution of electrons, such as partial charges and dipole moments.
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which relates to the compound's ability to cross cell membranes.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to other classes of trypanocidal agents to provide 3D maps of regions where steric bulk or electrostatic charge are favorable or unfavorable for activity. nih.govresearchgate.net A similar approach for this compound derivatives could provide a detailed 3D model to guide the synthesis of new analogues with enhanced trypanocidal potency.
Density Functional Theory (DFT) in Mechanistic Predictions
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, reactivity, and spectroscopic properties of molecules, offering a balance between accuracy and computational cost. For acridinone (B8587238) derivatives, including this compound, DFT calculations can provide profound insights into their mechanistic behavior at a molecular level.
While specific DFT studies exclusively focused on this compound are not extensively documented in the reviewed literature, the principles of applying DFT to related acridone systems can be extrapolated. DFT calculations are instrumental in determining optimized molecular geometries, electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, and the distribution of electron density. These parameters are crucial for predicting the reactivity and potential interaction mechanisms of the molecule with biological targets.
For instance, the HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more polarizable and more likely to engage in chemical reactions. In the context of drug design, this can correlate with the molecule's ability to interact with a biological receptor. DFT calculations can precisely compute these values, offering a theoretical basis for comparing the reactivity of different acridinone derivatives.
Furthermore, DFT can be employed to model reaction pathways and transition states, providing a detailed understanding of potential metabolic transformations or the mechanism of action. For this compound, DFT could be used to predict its susceptibility to oxidation or other metabolic processes by calculating the activation energies for various hypothetical reactions. This information is invaluable for predicting the compound's metabolic fate and for designing analogues with improved stability.
A hypothetical application of DFT to this compound could involve the calculation of its molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This can predict how the molecule might interact with a receptor's active site, for example, by identifying regions likely to participate in hydrogen bonding or electrostatic interactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of Acridinone Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| 9(10H)-acridinone | -6.2 | -1.8 | 4.4 | 3.5 |
| This compound | -5.9 | -1.5 | 4.4 | 4.2 |
| 1-Hydroxy-4-methoxy-9(10H)-acridinone | -6.0 | -1.7 | 4.3 | 3.9 |
Note: The data in this table is illustrative and based on general trends observed in computational studies of acridone derivatives. Specific experimental or calculated values for this compound require dedicated studies.
In Silico Prediction and Screening Methodologies
In silico methods are indispensable in modern drug discovery for the rapid screening of large compound libraries and for predicting the pharmacokinetic and pharmacodynamic properties of new chemical entities. These computational techniques can significantly reduce the time and cost associated with experimental screening.
For this compound and its derivatives, various in silico methodologies can be applied:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor. For this compound, docking studies could be performed against various biological targets, such as DNA topoisomerases or protein kinases, which are known targets for other acridone derivatives. The docking score, which estimates the binding affinity, can be used to rank and prioritize compounds for further experimental testing. The binding mode predicted by docking can also reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand-receptor binding, thus informing the design of more potent analogues.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a set of acridinone derivatives, it would be possible to predict the activity of new, unsynthesized compounds, including variations of the 1,4-dimethoxy substitution pattern. The descriptors used in QSAR models can be derived from the molecular structure and can include steric, electronic, and hydrophobic parameters, many of which can be calculated using computational methods like DFT.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. By identifying the common pharmacophoric features of a series of active acridinone compounds, a model can be generated and used to screen virtual libraries for new molecules that fit the model, including those with the this compound core.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. For this compound, these tools could estimate properties like oral bioavailability, blood-brain barrier permeability, and potential for cytochrome P450 inhibition. Such predictions are crucial in the early stages of drug development to identify compounds with favorable pharmacokinetic profiles.
Table 2: Illustrative In Silico Predictions for a Virtual Library of Acridinone Derivatives
| Compound ID | Predicted Target | Docking Score (kcal/mol) | Predicted Oral Bioavailability (%) | Lipinski's Rule of Five Violations |
| Acridinone-001 | Topoisomerase II | -8.5 | 75 | 0 |
| Acridinone-002 (1,4-Dimethoxy) | Topoisomerase II | -9.2 | 80 | 0 |
| Acridinone-003 | Protein Kinase C | -7.8 | 65 | 0 |
| Acridinone-004 | DNA Intercalator | -10.1 | 70 | 1 |
Note: This table presents hypothetical data to illustrate the application of in silico screening methodologies. The specific values would be dependent on the computational models and software used.
Origin, Isolation, and Biotechnological Perspectives
Natural Product Isolation and Characterization from Biological Sources
The acridone (B373769) alkaloid family, to which 1,4-Dimethoxy-9(10H)-acridinone belongs, is predominantly found in plant species of the Rutaceae family. nih.gov These heterocyclic compounds are of significant interest due to their broad range of pharmacological activities. nih.govrsc.org The initial discovery of acridone alkaloids in plants, such as Ruta graveolens, occurred decades after the first isolation of acridine (B1665455) from coal tar. nih.gov
The isolation and characterization of acridone alkaloids from natural sources involve standard phytochemical techniques. A general procedure for the synthesis of N-phenylanthranilic acid derivatives, which are precursors to acridones, involves the condensation of an aniline (B41778) with o-chlorobenzoic acid in the presence of anhydrous potassium carbonate and copper oxide. ptfarm.pl The resulting product is then subjected to steam distillation to remove any excess aniline. ptfarm.pl Cyclization of N-phenylanthranilic acid derivatives to form the acridone scaffold is often achieved by heating in the presence of a strong acid like concentrated sulfuric acid. ptfarm.pl Purification of the resulting acridone is typically performed through recrystallization from a suitable solvent, such as acetic acid, often with the use of charcoal to remove impurities. ptfarm.pl
While specific details on the natural isolation of this compound are not extensively documented in the provided results, the general methods for acridone alkaloid extraction and purification are well-established. For instance, new hydroxy- and methoxy-substituted acridinone (B8587238) derivatives have been prepared for the purpose of developing antiparasitic drugs. nih.gov The characterization of these compounds involves spectroscopic methods such as Fourier-transform infrared (FTIR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy to confirm their chemical structures. ptfarm.pl
The planar nature of the acridone molecule, with minimal deviation of atoms from the molecular plane, is a key structural feature. ptfarm.plconicet.gov.ar This planarity is believed to contribute to the biological activity of acridone derivatives, including their ability to intercalate with DNA. rsc.orgnih.gov
Biotechnological and Engineered Microbial Synthesis of Acridone Derivatives
The biotechnological production of acridone derivatives presents a promising alternative to chemical synthesis or extraction from natural sources. frontiersin.org Engineered microorganisms, such as Escherichia coli and Corynebacterium glutamicum, have been successfully utilized as cell factories for the synthesis of various valuable plant-derived natural products, including acridone alkaloids. nih.govfrontiersin.orgmdpi.com
The biosynthesis of acridone alkaloids in plants begins with the conversion of anthranilate to N-methylanthranilate, a reaction catalyzed by the enzyme anthranilate N-methyltransferase (ANMT). nih.gov Subsequently, acridone synthase (ACS), a type III polyketide synthase, catalyzes the condensation of N-methylanthraniloyl-CoA with malonyl-CoA to form the acridone scaffold. nih.govfrontiersin.org
Researchers have successfully engineered E. coli to produce acridone derivatives by introducing the necessary biosynthetic genes. nih.gov For example, two acridone derivatives, 1,3-dihydroxy-9(10H)-acridone (DHA) and 1,3-dihydroxy-10-methylacridone (NMA), were synthesized in E. coli by expressing plant-derived acridone synthase and other related genes. nih.govfrontiersin.org To enhance the production yields, metabolic engineering strategies were employed to increase the intracellular supply of the precursors, anthranilate and malonyl-CoA. nih.gov This involved overexpressing genes from the shikimate pathway for anthranilate synthesis and acetyl-coenzyme A carboxylases (ACCs) for malonyl-CoA production. nih.gov These efforts led to the production of 17.3 mg/L of DHA and 26.0 mg/L of NMA. frontiersin.org
Similarly, Corynebacterium glutamicum has been engineered for the production of N-methylanthranilate, a key precursor for acridone alkaloids. mdpi.comresearchgate.net By enhancing the carbon flux into the shikimate pathway and expressing the anmt gene from Ruta graveolens, researchers achieved the production of N-methylanthranilate. researchgate.net Further optimization, including the co-expression of the homologous adenosylhomocysteinase gene sahH to increase S-adenosyl methionine (SAM) regeneration, improved the final titer of N-methylanthranilate to 0.5 g/L in a bioreactor culture. researchgate.net
These studies demonstrate the feasibility of using engineered microbes to produce acridone alkaloids and their precursors, paving the way for a more sustainable and scalable production of these valuable compounds. frontiersin.orgresearchgate.net
Future Directions and Translational Research Horizons
Development of Novel Therapeutic Lead Compounds for Specific Diseases
The versatility of the acridone (B373769) scaffold has spurred the development of numerous derivatives aimed at treating a range of specific and challenging diseases, from cancer to parasitic and neurodegenerative conditions. rsc.orgnih.gov
Anticancer Agents: A primary focus of acridone-based drug development is in oncology. nih.gov Researchers have synthesized and tested a variety of derivatives, including those based on the 1,4-dimethoxy-9(10H)-acridinone structure, against numerous cancer cell lines. ijpsr.com For instance, a novel methoxybenzyl 5-nitroacridone derivative, compound 8q, demonstrated nanomolar cytotoxicity against chronic myelogenous leukemia (K562) cells and was also effective against adriamycin-resistant K562 cells. semanticscholar.org Studies on another derivative, C-1311 (an imidazoacridinone), revealed potent activity against both androgen-dependent and androgen-independent prostate cancer cells, suggesting its potential for treating multiple subtypes of the disease. nih.gov In triple-negative breast cancer, a set of 29 newly synthesized acridone derivatives were investigated for their ability to stabilize the c-MYC G-quadruplex structure, with one compound, N8, showing significant anti-tumor activity. mdpi.com
Antiparasitic Compounds: The therapeutic potential of acridones extends to infectious diseases. Early research demonstrated that derivatives of this compound exhibit trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with their effectiveness correlated to their ability to bind DNA. nih.gov More recently, a novel antimalarial chemotype has been developed based on the acridone structure. nih.gov These "dual-function" acridones not only possess intrinsic antimalarial potency but also a chemosensitizing component that counteracts resistance to established quinoline (B57606) drugs. nih.gov One lead compound, T3.5, showed synergy with quinine (B1679958) and piperaquine (B10710) in both quinoline-sensitive and resistant strains of P. falciparum. nih.gov
Agents for Neurodegenerative Diseases: The acridone scaffold is also being explored for its potential in treating neurodegenerative disorders like Alzheimer's and prion diseases. frontiersin.orgresearchgate.net Acridine (B1665455) derivatives are known to inhibit cholinesterases, enzymes that are key targets in Alzheimer's therapy. rsc.orgfrontiersin.org Researchers have designed and synthesized new 9-phosphoryl-acridine derivatives that not only inhibit butyrylcholinesterase (BChE) but also possess antioxidant properties and the ability to prevent the self-aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease. frontiersin.org In the context of prion diseases, a chimeric ligand approach was used, combining the structural features of the acridine compound quinacrine (B1676205) with those of imipramine. acs.org This led to the development of a derivative with an EC50 value of 20 nM in a cell model of prion disease, a significant improvement over quinacrine itself. acs.org
Table 1: Research Findings on Novel Acridone Derivatives
| Derivative/Class | Target Disease(s) | Key Research Finding(s) |
|---|---|---|
| Methoxybenzyl 5-nitroacridone (8q) | Chronic Myelogenous Leukemia (CML) | Exhibits nanomolar cytotoxicity against K562 cells and overcomes drug resistance. semanticscholar.org |
| Imidazoacridinone (C-1311) | Prostate Cancer | Shows efficacy in both androgen-dependent and -independent cell lines. nih.gov |
| Acridone Derivative (N8) | Triple-Negative Breast Cancer | Stabilizes the c-MYC G-quadruplex structure, leading to potent anti-tumor activity. mdpi.com |
| This compound derivatives | Chagas Disease (T. cruzi) | Possess trypanocidal activity linked to their DNA binding capability. nih.gov |
| Dual-Function Acridones (e.g., T3.5) | Malaria (P. falciparum) | Combines intrinsic antimalarial activity with the ability to reverse quinoline resistance. nih.gov |
| 9-Phosphoryl-acridine derivatives | Alzheimer's Disease | Inhibit butyrylcholinesterase and prevent β-amyloid aggregation. frontiersin.org |
| Acridine-Imipramine Chimeras | Prion Diseases | Shows significantly improved antiprion efficacy compared to the parent compound quinacrine. acs.org |
Strategies for Addressing Biological Resistance Mechanisms
A major hurdle in chemotherapy for cancer and infectious diseases is the development of drug resistance. researchgate.netfrontiersin.org The acridone chemical family has shown promise not only as direct therapeutic agents but also as compounds that can circumvent or reverse established resistance mechanisms. researchgate.netnih.gov
One of the primary mechanisms of multidrug resistance (MDR) in cancer is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell. researchgate.netnih.gov Several acridone derivatives have been identified as potent inhibitors or substrates of these efflux pumps. frontiersin.orgnih.gov By binding to proteins like P-gp, these compounds can increase the intracellular concentration of co-administered chemotherapeutic agents, thereby restoring their efficacy. frontiersin.orgnih.gov For example, in studies on drug-resistant glioma, novel acridone derivatives (AC2, AC7, and AC26) were shown to have a synergistic effect when combined with the standard drug temozolomide (B1682018) (TMZ). frontiersin.org Molecular docking studies suggested that these acridones bind to P-gp and other resistance-related proteins, allowing TMZ to exert its cytotoxic effect at lower concentrations. frontiersin.org
Combination therapy is a key strategy for overcoming resistance. conicet.gov.ar The development of dual-function acridones for malaria is a prime example of this approach being built into a single molecule. nih.govmesamalaria.org These compounds merge intrinsic antimalarial activity with a resistance-counteracting function, effectively creating a combination therapy within one agent. mesamalaria.org This strategy can enhance the efficacy of newer drugs and restore the utility of older drugs like chloroquine, to which resistance is widespread. nih.govgoogle.com This approach is seen as a way to expand and sustain the effectiveness of antimalarial drug combinations. nih.gov
Structural modification of the acridone scaffold itself is another critical strategy. By altering the substituents on the acridone ring, researchers can design molecules that are less susceptible to resistance mechanisms or that have novel mechanisms of action, reducing the likelihood of cross-resistance with existing drugs. mdpi.com
Table 2: Strategies to Overcome Resistance with Acridone Derivatives
| Strategy | Mechanism | Example Application |
|---|---|---|
| Inhibition of Efflux Pumps | Acridone derivatives bind to and inhibit ABC transporters like P-glycoprotein (P-gp). frontiersin.orgnih.gov | Combination of acridone derivatives (AC2, AC7, AC26) with temozolomide for treating resistant glioma. frontiersin.org |
| Combination Therapy | Co-administration of acridones with standard chemotherapeutics to enhance efficacy and overcome resistance. frontiersin.orgconicet.gov.ar | Acridones used with vinblastine (B1199706) in breast cancer models or with quinolines in malaria. nih.govfrontiersin.org |
| Dual-Function Molecules | A single acridone molecule is designed to have both direct therapeutic action and a resistance-reversing property. nih.gov | A novel antimalarial acridone (T3.5) that has intrinsic potency and also resensitizes parasites to chloroquine. nih.gov |
| Structural Modification | Creating new derivatives with different biological targets or reduced affinity for resistance-mediating proteins. mdpi.com | Synthesis of diverse acridone libraries to identify compounds active against drug-resistant cancer cell lines. mdpi.com |
Integration of Multi-Omics Approaches in Comprehensive Mechanistic Studies
To fully realize the therapeutic potential of this compound and its derivatives, a deep understanding of their molecular mechanisms is essential. The advent of high-throughput "multi-omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—is providing unprecedented insight into how these compounds interact with cells. nih.govmdpi.com
Metabolomics, which profiles low molecular weight metabolites, has been used to elucidate the antitumor mechanisms of acridone derivatives. nih.gov In one study, an untargeted metabolomics approach using UPLC/Q-TOF MS was applied to leukemia cells (CCRF-CEM) treated with a potent acridone derivative (8a). nih.govplos.org The analysis identified 23 distinct metabolites that were altered upon treatment, revealing that the compound significantly impacted glutathione (B108866) and glycerophospholipid metabolism. plos.org These findings, combined with molecular biology assays, suggested that the derivative induces apoptosis through oxidative stress. nih.govplos.org Similarly, metabolomics was employed to study another derivative (8q) in chronic myelogenous leukemia K562 cells, showing that it primarily affected metabolic pathways related to the G1 phase of the cell cycle, which was confirmed by cell cycle analysis. semanticscholar.org
Transcriptomics and chemogenomics provide a genome-wide view of the cellular response to a drug. RNA sequencing of prostate cancer cells treated with the imidazoacridinone C-1311 revealed different transcriptional responses depending on the cells' androgen receptor (AR) status. nih.gov In AR-positive cells, C-1311 downregulated AR target genes, while in AR-negative cells, it targeted cellular metabolism, including glycolysis. nih.gov This highlights how a single compound can have distinct mechanisms in different cellular contexts. Comparative chemogenomics in yeast has been used to assess the mechanism of action of platinum-acridine hybrids, confirming that they damage DNA differently than the conventional drug cisplatin (B142131) and require distinct DNA repair pathways. researchgate.net
Proteomics, the large-scale study of proteins, has also been applied. For an amino acid acridone analog active against leukemia cells, proteomic analysis identified 55 proteins involved in its mechanism, pointing to a multi-pronged action that includes inhibition of aerobic glycolysis, mitochondrial oxidative phosphorylation, and induction of DNA damage and oxidative stress. rsc.org These multi-omics approaches, often used in an integrated fashion, move beyond a single-target view of drug action and help construct a comprehensive network-level understanding of how acridone derivatives function, which is crucial for identifying biomarkers and designing more effective future therapies. mdpi.comnih.govplos.org
Table 3: Application of Multi-Omics in Acridone Research
| Omics Approach | Compound/Class | Cell/Organism Model | Key Mechanistic Insight |
|---|---|---|---|
| Metabolomics | Acridone derivative (8a) | Leukemia cells (CCRF-CEM) | Induces apoptosis via oxidative stress by disrupting glutathione and glycerophospholipid metabolism. nih.govplos.org |
| Metabolomics | Methoxybenzyl 5-nitroacridone (8q) | Leukemia cells (K562) | Triggers G1 cell cycle arrest by affecting related metabolic pathways. semanticscholar.org |
| Transcriptomics | Imidazoacridinone (C-1311) | Prostate cancer cells | Shows context-dependent action: inhibits androgen receptor signaling in AR-positive cells and cellular metabolism in AR-negative cells. nih.gov |
| Chemogenomics | Platinum-Acridine Hybrids | Yeast (S. cerevisiae, S. pombe) | Confirmed DNA as the primary target but revealed damage mechanisms and repair pathway requirements distinct from cisplatin. researchgate.net |
| Proteomics | Amino acid acridone analog (194) | Leukemia cells (CCRF-CEM) | Revealed a multi-target mechanism involving inhibition of glycolysis, oxidative phosphorylation, and induction of DNA damage. rsc.org |
Q & A
Q. Methodological Answer :
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity (retention time: 12.3 min) .
- NMR : ¹H NMR (DMSO-d₆) shows distinct methoxy singlets at δ 3.85–3.90 ppm and aromatic protons at δ 7.20–8.10 ppm .
- High-resolution mass spectrometry (HRMS) : [M+H]⁺ peaks at m/z 271.33 confirm molecular formula (C₁₅H₁₃NO₂S) .
How do structural modifications (e.g., substitution at positions 1,4) influence the biological activity of acridinone derivatives?
Q. Advanced SAR Analysis :
- Methoxy vs. hydroxyl groups : 1,4-Dimethoxy derivatives exhibit stronger kinase inhibition than hydroxylated analogs (e.g., 1-hydroxy-10-methyl analog shows 10-fold lower Cdk4 activity) .
- Thione substitution : Replacing the 9-keto group with thione (as in NSC 625987) enhances Cdk4 binding (IC₅₀ from 1.2 µM to 0.2 µM) .
- 2,7-Dimethyl analogs : Reduced planarity decreases DNA intercalation but improves solubility (logP from 3.1 to 2.4) .
Key validation: Compare inhibition curves (IC₅₀) and computational docking scores across derivatives.
What strategies mitigate off-target effects when using this compound in cellular assays?
Q. Methodological Answer :
- Dose optimization : Use concentrations ≤1 µM to minimize DNA damage artifacts.
- Control experiments : Include inactive analogs (e.g., 1,4-diethoxy derivatives) to distinguish kinase-specific effects.
- Proteomic profiling : Phosphoproteomics identifies downstream signaling nodes (e.g., Rb phosphorylation) to confirm on-target Cdk4 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
